3-(Amidinothio)-1-propanesulfonic acid
Description
Significance and Multifaceted Research Applications of 3-(Amidinothio)-1-propanesulfonic Acid
This compound, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a versatile compound widely utilized in scientific research. chemimpex.com Its zwitterionic nature, possessing both a strongly acidic sulfonic acid group and a basic amidino group, makes it an effective buffer in biological systems. chemimpex.com This ability to maintain stable pH levels is crucial for the activity and stability of enzymes and other cellular processes, making it a valuable tool in biochemical assays. chemimpex.com
The applications of this compound extend across various fields of research:
Biochemical Research: As a potent buffer, it is instrumental in maintaining the desired pH for a wide range of biological experiments, ensuring the reliability of results. chemimpex.com
Protein Stabilization: In the field of protein chemistry, this compound aids in the stabilization of proteins during purification processes. This contributes to higher yields and preserves the structural integrity of proteins for further investigation. chemimpex.com
Pharmaceutical Development: The sulfonic acid group in the compound enhances its water solubility and potential bioavailability, sparking interest in its use in drug formulation. Its unique structure also presents possibilities for the synthesis of novel therapeutic agents. chemimpex.com
Cell Culture Applications: The compound has been found to be beneficial in cell culture media, where it can promote cell growth and viability. This is of particular importance in fields such as cancer research and regenerative medicine. chemimpex.com
Analytical Chemistry: It serves as a reagent in various analytical techniques, where it can improve the detection and quantification of biomolecules, leading to more accurate research outcomes. chemimpex.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 21668-81-5 |
| Molecular Formula | C4H10N2O3S2 |
| Molecular Weight | 198.26 g/mol |
| Appearance | White crystalline powder |
| Water Solubility | Soluble |
| Predicted pKa | 1.54 ± 0.50 |
Historical Context of Related Sulfonic Acid Compounds in Chemical and Biological Research
The utility of this compound in biological research is built upon a rich history of the development and application of sulfonic acid-containing compounds. A pivotal moment in this history was the work of Dr. Norman E. Good and his colleagues in the mid-1960s. bostonbioproducts.com Prior to their research, biologists had limited access to effective buffers in the crucial pH range of 6 to 8, often resorting to compounds that were toxic or reactive. wikipedia.org
In 1966, Good and his team published a seminal paper that introduced a series of zwitterionic buffers, many of which were new compounds, designed specifically for biological research. nih.govacs.orgnyu.edu These "Good's buffers" were selected based on a set of stringent criteria, including: bostonbioproducts.comwikipedia.org
A pKa value between 6.0 and 8.0.
High solubility in water.
Low solubility in organic solvents.
Minimal cell membrane permeability.
Low metal-binding capabilities. acs.org
Chemical stability and resistance to enzymatic degradation.
Minimal influence on biological reactions.
Many of Good's original buffers, such as MES and HEPES, contain a sulfonic acid group, highlighting the early recognition of the value of this functional group in creating stable and effective biological buffers. nih.gov The development of these zwitterionic sulfonic acid buffers represented a significant advancement in biochemistry, providing researchers with reliable tools to control pH in their experiments without interfering with the biological processes under investigation. unc.edu This foundational work paved the way for the synthesis and application of other zwitterionic buffers, including this compound, which shares many of the desirable characteristics first outlined by Good.
The following table lists some of the original Good's buffers containing a sulfonic acid moiety.
| Buffer | pKa at 20 °C |
| MES | 6.16 |
| PIPES | 6.80 |
| BES | 7.17 |
| MOPS | 7.28 |
| TES | 7.40 |
| HEPES | 7.48 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-carbamimidoylsulfanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJIOAPXLAGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865007 | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-81-5 | |
| Record name | 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(aminoiminomethyl)thio]propanesulphonic acid | |
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Synthetic Methodologies and Chemical Modifications of 3 Amidinothio 1 Propanesulfonic Acid
Advanced Synthetic Routes for 3-(Amidinothio)-1-propanesulfonic Acid
The primary and most direct synthetic route to this compound involves the reaction of thiourea (B124793) with 1,3-propane sultone. This method is based on the well-established principle of forming isothiouronium salts through the alkylation of thiourea. wikipedia.org The synthesis leverages the high reactivity of 1,3-propane sultone, a cyclic sulfonate ester, which is highly susceptible to nucleophilic attack. wikipedia.orgchemicalbook.com
The reaction mechanism proceeds via the nucleophilic sulfur atom of thiourea attacking the carbon atom of the 1,3-propane sultone, leading to the opening of the strained sultone ring. This process forms the stable, zwitterionic this compound molecule in a single, atom-economical step.
Optimizing Reaction Conditions for Enhanced Purity and Yield
The optimization of reaction conditions is critical for achieving high purity and yield in chemical synthesis. While specific optimization studies for this compound are not extensively detailed in publicly available literature, data from the synthesis of structurally related precursors, such as high-purity 3-mercaptopropanesulfonate (MPS) from 1,3-propane sultone, provide valuable insights. google.com In these related syntheses, key parameters influencing the outcome include temperature, solvent, and the molar ratio of reactants.
For instance, the synthesis of MPS from sodium hydrosulfide (B80085) and 1,3-propane sultone shows that controlling the reaction temperature within the 15-35°C range is crucial for achieving high yields (≥90%) and purity (≥95%). google.com Extrapolating from this, the reaction between thiourea and 1,3-propane sultone would likely benefit from similar temperature control to minimize side reactions. The choice of solvent is also critical; while the zwitterionic nature of the product suggests that polar solvents would be suitable, the specific solvent system must be selected to optimize solubility of reactants and facilitate product isolation.
Table 1: Representative Reaction Parameters for Sulfonate Synthesis from 1,3-Propane Sultone Data modeled after optimized synthesis of related compounds. google.com
| Parameter | Condition | Outcome |
| Temperature | 15-35 °C | High Yield (≥90%), High Purity (≥95%) |
| Temperature | > 40 °C | Potential for increased side products |
| Reactant Ratio | 1:1 to 1:1.5 (Sultone:Nucleophile) | Ensures complete conversion of sultone |
| Solvent | Alcohols, Ethers | Good solubility for reactants, ease of removal |
Strategies for Waste Minimization in Industrial Synthesis
In industrial applications, minimizing waste is a key objective, driven by both environmental and economic factors. The synthesis of this compound from 1,3-propane sultone and thiourea is inherently efficient and aligns with green chemistry principles. This synthetic route is an addition reaction, where all atoms of the reactants are incorporated into the final product, resulting in 100% theoretical atom economy and generating no intrinsic byproducts.
This approach contrasts favorably with alternative synthetic strategies for related sulfonic acids that may generate significant waste streams. For example, the synthesis of 3-amino-1-propanesulfonic acid from 3-chloro-1-propylamine hydrochloride and sodium sulfite (B76179) produces two mole-equivalents of sodium chloride for every mole of product, creating a substantial waste disposal challenge. google.com The use of a sultone-based route avoids the formation of such inorganic salt byproducts, simplifying purification and reducing the environmental impact of the process. google.com Furthermore, the use of stable, non-volatile, and odorless isothiouronium salts avoids the hazards and environmental issues associated with using toxic and malodorous thiols. researchgate.net
Investigation of Precursor Reactivity and Reaction Mechanisms
The synthesis of this compound is governed by the distinct reactivity of its precursors, 1,3-propane sultone and thiourea.
1,3-Propane Sultone : As a cyclic ester of a sulfonic acid, 1,3-propane sultone is a potent electrophile and alkylating agent. chemicalbook.com The four-membered ring is sterically strained, which facilitates ring-opening reactions upon attack by a nucleophile. This high reactivity allows the reaction to proceed under relatively mild conditions. chemicalbook.com
Thiourea : Thiourea acts as the nucleophile in this reaction. Although it possesses two nucleophilic nitrogen atoms and one nucleophilic sulfur atom, it reacts preferentially on the sulfur atom in alkylation reactions. This S-alkylation leads to the formation of a stable isothiouronium salt. wikipedia.org
The reaction mechanism is a classic SN2 (bimolecular nucleophilic substitution) process. The sulfur atom of thiourea attacks one of the terminal carbon atoms of the propane (B168953) sultone. This nucleophilic attack results in the cleavage of the carbon-oxygen bond, opening the sultone ring and forming a sulfonate anion at one end of the propane chain and a positively charged isothiouronium cation at the other. The final product is a stable intramolecular salt, or zwitterion.
Derivatization Strategies and Analogue Synthesis
The fundamental structure of this compound can be systematically modified to produce a variety of analogues. These modifications can be targeted at the amidinothio group, the sulfonic acid group, or the intervening propyl chain, allowing for the fine-tuning of the molecule's chemical properties.
Synthesis of Novel Amidinothio and Sulfonic Acid Analogues
The synthesis of analogues can be achieved by altering the starting materials in the core synthetic reaction.
Varying the Alkyl Chain : Analogues with different carbon chain lengths can be synthesized by replacing 1,3-propane sultone with other sultones. For example, using 1,4-butane sultone in the reaction with thiourea would yield 4-(Amidinothio)-1-butanesulfonic acid. The synthesis of 1,4-butane sultone itself is a key precursor step for such analogues. google.com
Modifying the Amidinothio Group : Substituted analogues can be created by using N-substituted thioureas instead of thiourea itself. This allows for the introduction of various alkyl or aryl groups onto the nitrogen atoms of the amidine functionality.
Modifying the Sulfonic Acid Group : While direct modification of the highly stable sulfonic acid group is challenging, analogues can be conceived where this group is replaced entirely. For example, reacting 3-chloropropionic acid with thiourea would yield an analogue with a carboxylic acid group instead of a sulfonic acid group. The synthesis of 3-(arylthio)propionic acids represents a related class of compounds where aryl iodides are reacted with 3-mercaptopropionic acid. researchgate.net
A related class of compounds, S-(guanidopropyl)isothiouronium salts, can be prepared by reacting 3-aminopropanethiol (B1201785) with S-methylisothiourea salts, showcasing another route to similar structural motifs. google.com
Isotopic Labeling Approaches for Mechanistic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.org In this approach, one or more atoms in a molecule are replaced with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N) or a radioisotope. researchgate.netchemicalsknowledgehub.com
For this compound, isotopic labels can be incorporated through several strategies:
Labeled Thiourea : Using thiourea labeled with ¹³C or ¹⁵N would place the isotopic marker on the amidine portion of the final molecule.
Labeled Propane Sultone : Starting with 1,3-propane sultone labeled with ¹³C or ²H (deuterium) at specific positions on the propyl chain would allow for tracking of the carbon backbone.
These labeled compounds can then be used in mechanistic studies. For example, by analyzing the position of the labels in the products of a subsequent reaction using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the precise bond-making and bond-breaking steps can be determined. nih.gov This is particularly useful for confirming the proposed SN2 mechanism of its synthesis or for studying its interactions and transformations in more complex chemical or biological systems. chemicalsknowledgehub.comresearchgate.net
Biochemical and Enzymatic Research Investigations of 3 Amidinothio 1 Propanesulfonic Acid
Role as a Biochemical Buffer in Controlled Biological Systems
The utility of 3-(Amidinothio)-1-propanesulfonic acid as a biochemical buffer is a cornerstone of its application in life sciences research. 103.213.246chemimpex.com Its zwitterionic nature, possessing both a strongly acidic sulfonic acid group and a basic amidino group, allows it to effectively resist changes in pH. aatbio.com
pH Stability and Enzyme Activity Modulation
The zwitterionic nature of many biological buffers is crucial for their utility in a wide range of biochemical reactions. nih.gov These buffers help to maintain the necessary pH for enzymatic processes without interfering with the reactions themselves. nih.gov The stability of the pH environment is paramount, as it directly influences the ionization state of amino acid residues within the active site of an enzyme, thereby modulating its activity. patsnap.com
The selection of an appropriate buffer is a critical step in designing enzyme assays to ensure reliable and reproducible results. patsnap.com The ideal buffer should not only maintain the desired pH but also be inert with respect to the enzyme and substrate, and not participate in the reaction.
Table 1: General Properties of this compound
| Property | Value | Source |
| Synonyms | 3-S-Isothiuronium propyl sulfonate | 103.213.246chemimpex.com |
| CAS Number | 21668-81-5 | 103.213.246 |
| Molecular Formula | C4H10N2O3S2 | 103.213.246 |
| Molecular Weight | 198.27 g/mol | 103.213.246 |
| Appearance | White crystalline powder | guidechem.com |
| Predicted pKa | 1.54 ± 0.50 | 103.213.246guidechem.com |
| Solubility | Water: 25 mg/mL (clear, colorless) | guidechem.com |
Note: The predicted pKa value suggests buffering in a highly acidic range, while its common use is in biological systems often near neutral pH. This discrepancy highlights the need for further experimental validation of its buffering properties under various conditions.
Studies on Protein Stabilization and Interaction Dynamics
The ability of this compound to stabilize proteins is another key aspect of its utility in biochemical research. This property is particularly valuable during protein purification and for maintaining the structural integrity of proteins for downstream applications. chemimpex.com
Mechanisms of Protein and Enzyme Stabilization during Purification
Protein purification often involves multiple steps that can expose the protein to harsh conditions, leading to denaturation and loss of activity. Additives that enhance protein stability are therefore frequently included in purification buffers. The stabilizing effect of compounds like this compound is thought to arise from its ability to favorably interact with the protein surface, potentially through a combination of electrostatic and hydrophobic interactions, thereby preventing aggregation and maintaining the native conformation.
While the precise mechanisms of stabilization by this specific compound are not extensively detailed in the literature, the principles of protein stabilization by small molecules are well-established. Such molecules can act by promoting the hydration of the protein surface, increasing the energetic barrier for unfolding, and preventing the formation of aggregation-prone intermediates.
Research into Protein-Compound Interaction Profiles
Understanding the interaction profile between a small molecule and a protein is crucial for elucidating its mechanism of action. Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy are powerful tools for studying these interactions. researchgate.netmdpi.comnih.govrsc.org
CD spectroscopy can provide information about changes in the secondary and tertiary structure of a protein upon binding to a ligand. researchgate.netnih.govrsc.org For example, a change in the CD spectrum of a protein in the presence of this compound could indicate a conformational change induced by the binding event.
Fluorescence spectroscopy, particularly by monitoring the intrinsic fluorescence of tryptophan and tyrosine residues in a protein, can be used to determine binding affinities and to probe the local environment of these residues upon ligand binding. mdpi.com Studies on the interaction of various small molecules with proteins like human serum albumin (HSA) have demonstrated the utility of these techniques in characterizing binding constants and identifying binding sites. mdpi.comnih.govmdpi.com Although specific studies employing these techniques for this compound are not widely reported, they represent valuable approaches for future investigations into its protein interaction profile.
Enzymatic Reaction Modulation and Inhibition Studies
In addition to its roles as a buffer and stabilizer, this compound has been investigated for its potential to modulate and inhibit enzymatic reactions. chemimpex.com The amidine group present in its structure is a feature found in a number of enzyme inhibitors, particularly those targeting proteases. nih.gov
The study of enzyme kinetics is fundamental to understanding how a compound affects an enzyme's catalytic activity. cam.ac.ukmdpi.comnih.gov Kinetic analyses can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition, providing insights into the mechanism by which the inhibitor interacts with the enzyme. mdpi.com
For example, a competitive inhibitor typically binds to the active site of the enzyme, competing with the substrate. In contrast, a non-competitive inhibitor binds to a different site on the enzyme, affecting its catalytic efficiency without preventing substrate binding.
While there is a general mention of its use in the design of enzyme inhibitors, specific kinetic studies detailing the inhibition of particular enzymes by this compound are not extensively documented in the available literature. chemimpex.com Further research, including detailed kinetic analyses, would be necessary to fully characterize its inhibitory potential against specific enzyme targets. Such studies would typically involve measuring the initial reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki). mdpi.comnih.gov
Design and Evaluation of Enzyme Inhibitors Featuring Amidinothio and Sulfonic Acid Moieties
There is no specific information available in the scientific literature regarding the design and evaluation of this compound as an enzyme inhibitor. The general principles of enzyme inhibitor design often involve incorporating functional groups that can interact with the active site of a target enzyme.
The amidinothio (or isothiuronium) group is a positively charged moiety that can potentially interact with negatively charged amino acid residues, such as aspartate or glutamate, within an enzyme's active site. For instance, S-substituted isothioureas have been investigated as inhibitors of nitric oxide synthase. nih.gov
The sulfonic acid group is a strong acid and is negatively charged at physiological pH. wikipedia.org This sulfonate group can form ionic interactions with positively charged residues like lysine (B10760008) or arginine in an enzyme's active site. Sulfonates are also known to be stable and generally non-oxidizing. wikipedia.org The presence of a sulfonate moiety can also increase the water solubility of a compound, a desirable property for potential drug candidates.
A hypothetical design rationale for this compound as an enzyme inhibitor might involve the dual interaction of its charged groups with an enzyme's active site. However, without experimental data, this remains speculative.
Kinetic and Mechanistic Studies of Enzyme-Compound Interactions
No kinetic or mechanistic studies for the interaction of this compound with any enzyme are available in the published literature. Such studies would typically involve determining kinetic parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). wikipedia.orgnih.gov
Without such studies on this compound, it is impossible to provide any data on its potential as an enzyme inhibitor.
Pharmacological and Therapeutic Research Perspectives of 3 Amidinothio 1 Propanesulfonic Acid
Exploration of Pharmacological Activities and Mechanisms of Action
Investigation into Biological System Interactions
3-(Amidinothio)-1-propanesulfonic acid is recognized primarily as a biochemical reagent that plays a significant role in various research applications. chemimpex.com Its utility in biological systems is largely attributed to its properties as an effective buffer, which helps in maintaining stable pH levels crucial for cellular processes and enzyme activity. chemimpex.com The compound is frequently used in studies involving enzymatic reactions and protein interactions, where maintaining optimal and stable conditions is critical for accurate outcomes. chemimpex.com
In the context of pharmaceutical development, it is utilized in the design of inhibitors for specific enzymes. chemimpex.com The structure of the compound is also noted for its ability to stabilize proteins and enzymes under various conditions, which is an important factor in protein chemistry and purification processes. chemimpex.com This stabilization ensures higher yields and better structural integrity for further study. chemimpex.com Furthermore, its application extends to cell culture media, where it can promote cell growth and viability, aiding research in fields like cancer and regenerative medicine. chemimpex.com
Neuroprotective Potential and Underlying Molecular Pathways
While direct neuroprotective effects of this compound are not extensively documented, research into structurally similar compounds and general neuroprotective mechanisms provides a basis for potential investigation. A related compound, 3-amino-1-propanesulfonic acid (also known as Homotaurine or Tramiprosate), has been investigated as a treatment for Alzheimer's disease. epo.orgchemicalbook.com This analog is believed to act by binding to soluble amyloid-β (Aβ) peptide, which in turn inhibits the formation of β-sheet structures and reduces the amyloid deposits in the brain that are characteristic of the disease. epo.orgchemicalbook.com Homotaurine also functions as an analog of the neurotransmitter GABA, acting as a partial agonist at GABAA receptors and an antagonist at GABAB receptors. chemicalbook.com
Potential molecular pathways for neuroprotection often involve mitigating oxidative stress and endoplasmic reticulum (ER) stress. nih.govmdpi.com The brain is particularly vulnerable to oxidative damage due to its high lipid content and energy requirements. mdpi.com Neuroprotective strategies frequently involve the activation of specific transcriptional pathways. For instance, the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway induces the expression of phase 2 antioxidant enzymes. nih.gov Simultaneously, the HSF-1/HSE (Heat-Shock Factor-1/Heat-Shock Element) pathway can be activated to induce heat-shock proteins (HSPs), which act as molecular chaperones to protect against cellular stress. nih.gov A compound capable of activating both of these pathways could offer protection from both oxidative and ER-related stress, which are implicated in neuronal cell death. nih.gov Future research could explore whether this compound interacts with these or similar neuroprotective pathways.
Research on Drug Formulation and Enhanced Bioavailability
Role of the Sulfonic Acid Group in Solubility Enhancement for Pharmaceutical Applications
The application of sulfonic acids to improve the solubility of poorly water-soluble drugs is a recognized strategy in pharmaceutical sciences. nih.gov One approach is co-amorphization, where a drug is combined with a co-former, such as a sulfonic acid, to create a stable amorphous system. nih.gov A study involving the poorly water-soluble drug olanzapine demonstrated that using sulfonic acids as co-formers could produce stable co-amorphous systems. nih.gov The most effective system, created with saccharin via solvent evaporation, resulted in a remarkable 145-fold increase in solubility. nih.gov This highlights the potential of sulfonic acids to significantly enhance the bioavailability of challenging drug candidates. chemimpex.comnih.gov The formation of pharmaceutical salts by introducing a sulfonic acid group is another primary method to improve the developability of ionizable, poorly soluble compounds. researchgate.net
Table 1: Impact of Sulfonic Acid Co-formers on Olanzapine Solubility This table illustrates the significant solubility enhancement of the poorly water-soluble drug Olanzapine when formulated into a co-amorphous system with the sulfonic acid, Saccharin.
| Formulation | Solubility Enhancement (Fold Increase) |
| Co-amorphous Olanzapine-Saccharin System | 145 |
| Data sourced from a study on co-amorphization for solubility enhancement. nih.gov |
Structural Modifications for Improved Pharmacokinetic Profiles
Improving the pharmacokinetic profile of a potential therapeutic agent is a critical step in drug development. This often involves structural modifications to enhance properties like bioavailability, metabolic stability, and the ability to cross biological barriers such as the blood-brain barrier. epo.org While specific modifications to this compound are not detailed in available research, the strategy of creating prodrugs for structurally related compounds provides a relevant example. epo.org
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach was explored for the related compound 3-amino-1-propanesulfonic acid (3APS) to increase its therapeutic effectiveness. epo.org A patent describes the development of prodrugs of 3APS with the goal of increasing its bioavailability, stability, and ability to cross the blood-brain barrier. epo.org Such modifications are designed to be metabolized by enzymes in the plasma, blood, or brain cells to release the active parent compound, thereby improving its delivery to the target site. epo.org This strategy of structural modification to create prodrugs represents a viable research direction for enhancing the pharmacokinetic properties of sulfonic acid-containing compounds like this compound for potential therapeutic use. chemimpex.comepo.org
Development of Novel Therapeutic Agents
The unique structure of this compound makes it a compound of interest for medicinal chemists and a candidate for the synthesis of novel therapeutic agents. chemimpex.com Its molecular framework can serve as a scaffold or starting material for creating new chemical entities with tailored pharmacological activities. chemimpex.combritannica.com The development of new therapies often involves designing and synthesizing derivatives of known compounds to enhance efficacy, selectivity, or safety. nih.gov
Strategies for developing novel agents from a lead compound include modifying its structure to target specific enzymes or cellular pathways. chemimpex.comnih.gov Given its use in designing enzyme inhibitors, derivatives of this compound could be synthesized to target enzymes involved in various disease processes. chemimpex.com For example, researchers have successfully synthesized ester derivatives of other complex organic acids to produce compounds with anti-inflammatory activity comparable to established drugs like indomethacin. nih.gov This approach of creating derivatives to improve pharmacological properties could be applied to this compound to explore its potential in developing new treatments for a range of conditions. nih.govnih.gov
Rational Design of Derivatives for Specific Disease Targets
The rational design of derivatives of this compound is a strategic approach aimed at optimizing its therapeutic potential for specific diseases. This process involves modifying the core structure of the parent compound to enhance its pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile. The design of novel derivatives is often guided by an understanding of the structure-activity relationships (SAR) and the molecular interactions with biological targets.
A key strategy in the rational design of derivatives involves the modification of the amidino and sulfonic acid groups, which are crucial for the compound's biological activity. For instance, the amidino group can be substituted with various functional groups to modulate its basicity and interaction with target proteins. Similarly, the sulfonic acid moiety can be altered to improve solubility and bioavailability.
Computational modeling and molecular docking studies play a pivotal role in the rational design process. These techniques allow for the prediction of binding affinities and modes of interaction of designed derivatives with specific therapeutic targets, such as enzymes or receptors. This in silico approach helps in prioritizing the synthesis of compounds with the highest potential for desired biological activity.
One approach to designing derivatives could involve the synthesis of a series of analogs with systematic modifications to the propane (B168953) linker. Shortening or lengthening the carbon chain, or introducing conformational constraints, could influence the molecule's orientation within a target's binding site. Furthermore, the incorporation of aromatic or heterocyclic rings could introduce additional binding interactions, such as π-π stacking, potentially leading to increased potency and selectivity.
The following table illustrates a hypothetical set of derivatives designed based on the core structure of this compound, along with their intended design rationale.
| Derivative | Modification | Design Rationale | Potential Target Class |
| Compound A | N-alkylation of the amidino group | To increase lipophilicity and cell membrane permeability. | Kinases, Proteases |
| Compound B | Replacement of sulfonic acid with a carboxylic acid | To modulate acidity and potential for different salt formations. | Ion channels, Transporters |
| Compound C | Introduction of a phenyl ring on the propane linker | To explore hydrophobic interactions within the target's binding pocket. | G-protein coupled receptors (GPCRs) |
| Compound D | Bioisosteric replacement of the thioether linkage | To improve metabolic stability and alter bond angles. | Various enzymes |
This structured approach to derivative design, combining chemical synthesis with computational analysis, is essential for the development of novel therapeutic agents based on the this compound scaffold.
Preclinical Evaluation of Therapeutic Efficacy
Following the rational design and synthesis of derivatives, a comprehensive preclinical evaluation is necessary to determine their therapeutic efficacy and potential for further development. This stage involves a series of in vitro and in vivo studies designed to assess the biological activity of the compounds in models that are relevant to specific diseases.
In Vitro Efficacy Studies
Initial screening of the synthesized derivatives is typically performed using in vitro assays. These cell-based or biochemical assays provide a rapid assessment of a compound's activity against a specific molecular target or a cellular process. For instance, if the derivatives are designed as enzyme inhibitors, their potency would be determined by measuring their half-maximal inhibitory concentration (IC50) against the target enzyme.
The following interactive table presents hypothetical in vitro efficacy data for the designed derivatives against a panel of cancer cell lines.
| Compound | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) | Target Enzyme X (Ki, nM) |
| Parent Compound | >100 | >100 | >100 | 5000 |
| Compound A | 15.2 | 25.8 | 32.1 | 250 |
| Compound B | 50.5 | 65.2 | 78.9 | 1200 |
| Compound C | 5.8 | 8.1 | 12.4 | 50 |
| Compound D | 22.1 | 30.4 | 45.6 | 800 |
In Vivo Efficacy Studies
Promising candidates from in vitro studies are advanced to in vivo testing in animal models of disease. These studies are crucial for evaluating the therapeutic efficacy of a compound in a complex biological system. The choice of animal model depends on the intended therapeutic indication. For example, xenograft models in mice are commonly used to assess the antitumor activity of novel cancer drug candidates.
In these studies, various parameters are measured to determine efficacy, such as tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in clinical signs. The data gathered from these preclinical in vivo studies are essential for establishing a proof-of-concept for the therapeutic utility of the designed derivatives and for making informed decisions about their progression into clinical trials.
Advanced Analytical and Characterization Methodologies for 3 Amidinothio 1 Propanesulfonic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural and compositional attributes of 3-(Amidinothio)-1-propanesulfonic acid. These techniques probe the molecular vibrations and electronic states to provide a detailed chemical fingerprint of the compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. phcogj.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds. mdpi.com For this compound, FTIR is instrumental in confirming the presence of its key structural motifs: the amidinium group, the thioether linkage, and the sulfonic acid group.
The structural elucidation is achieved by assigning the observed absorption bands to specific vibrational modes. researchgate.net For instance, the N-H stretching vibrations of the amidinium group are typically observed in the region of 3100-3300 cm⁻¹. The C=N stretching of the same group gives rise to a strong absorption band around 1650-1680 cm⁻¹. The presence of the sulfonic acid group (-SO₃H) is confirmed by characteristic S=O stretching bands. Asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group are expected to appear around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-S stretching vibration of the thioether link is generally weaker and appears in the 600-800 cm⁻¹ region. Analysis of related isothiouronium compounds supports these assignments, with absorptions for N-H groups identified above 3000 cm⁻¹. researchgate.net
Below is a table summarizing the expected FTIR absorption bands for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amidinium (NH₂) | N-H Stretching | 3100 - 3300 |
| Amidinium (C=N) | C=N Stretching | 1650 - 1680 |
| Sulfonate (S=O) | Asymmetric Stretching | ~1250 |
| Sulfonate (S=O) | Symmetric Stretching | ~1050 |
| Sulfonate (S-O) | S-O Stretching | 700 - 800 |
| Thioether (C-S) | C-S Stretching | 600 - 800 |
| Alkane (C-H) | C-H Stretching | 2850 - 2960 |
This interactive table is based on typical infrared absorption frequencies for organic functional groups.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. azom.com XPS analysis of this compound is particularly useful for studying its adsorption behavior on electrode surfaces or its interaction within thin films. The technique works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.
The binding energies of the core-level electrons are characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the local chemical environment and oxidation state of the atoms. For this compound, XPS can distinguish between the different chemical states of sulfur, nitrogen, and oxygen.
Sulfur (S 2p): The S 2p spectrum is crucial for distinguishing the sulfur atom in the thioether linkage from the sulfur in the sulfonate group. Thioether (-C-S-C-) sulfur typically exhibits a binding energy for the S 2p₃/₂ peak around 163-164 eV, whereas the highly oxidized sulfur in a sulfonate group (-SO₃⁻) appears at a much higher binding energy, typically around 168-169 eV. xpsfitting.comrsc.org
Nitrogen (N 1s): The N 1s spectrum helps characterize the amidinium group. The binding energy for nitrogen in this protonated, positively charged state is expected to be in the range of 401-402 eV. researchgate.net
Oxygen (O 1s): The O 1s peak, expected around 532 eV, corresponds to the oxygen atoms in the sulfonate group.
Carbon (C 1s): The C 1s spectrum can be deconvoluted into multiple peaks representing carbon atoms in different environments: C-C/C-H bonds (~285.0 eV), C-S bonds (~286 eV), and C-N bonds (~287-288 eV).
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
| S 2p₃/₂ | Thioether (-S-) | 163 - 164 |
| S 2p₃/₂ | Sulfonate (-SO₃H) | 168 - 169 |
| N 1s | Amidinium (-C(NH₂)₂⁺) | 401 - 402 |
| O 1s | Sulfonate (-SO₃H) | ~532 |
| C 1s | C-C, C-H | ~285.0 |
| C 1s | C-S | ~286.0 |
| C 1s | C-N | 287 - 288 |
This interactive table presents typical binding energy ranges derived from XPS databases and literature for organic compounds. xpsfitting.comrsc.org
Electrochemical Characterization Techniques
Electrochemical methods are vital for probing the redox behavior of this compound and its influence on electrode processes, such as metal electrodeposition. These techniques provide insights into reaction kinetics, mass transport, and surface adsorption phenomena.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of species in solution. nih.gov By cycling the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is generated, which provides information on the thermodynamics and kinetics of electron transfer reactions. researchgate.net
When used as an additive in electroplating baths, this compound can significantly alter the deposition process. CV is used to characterize these effects, which can manifest as suppression or acceleration of the metal reduction reaction. For example, the adsorption of the compound on the electrode surface can block active sites, leading to an increase in the overpotential required for deposition and a decrease in the reduction current, an effect known as suppression. nsf.gov Conversely, it might facilitate electron transfer or selectively adsorb to inhibit undesirable side reactions, thereby acting as an accelerator or leveler. researchgate.net The shape of the CV curve, including the peak potentials and currents, and its dependence on the scan rate, can reveal whether the redox processes are reversible, quasi-reversible, or irreversible. researchgate.netanu.edu.au
Galvanostatic measurements involve applying a constant current to an electrochemical cell and monitoring the change in electrode potential over time. researchgate.net This technique, also known as chronopotentiometry, is particularly useful for studying deposition processes and the role of additives. researchgate.net When this compound is present in an electroplating bath, galvanostatic measurements can reveal its impact on the nucleation and growth of the metal deposit.
The potential-time transient recorded during a galvanostatic experiment provides valuable information. An initial potential drop corresponds to the charging of the electrochemical double layer, followed by a plateau or a region of varying potential related to the deposition process. The presence of additives like this compound can shift this potential, indicating a change in the deposition overpotential. researchgate.net In some systems, complex adsorption-desorption dynamics of the additive or its complexes can lead to oscillations in the potential during galvanostatic deposition, providing deep insight into the surface chemistry. nsf.gov
Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical method that allows for the precise control of mass transport of reactants to the electrode surface. cornell.edu By rotating the electrode at a known angular velocity, a well-defined convective flow is established, which simplifies the analysis of the electrochemical reaction by separating mass-transport effects from kinetic effects. cornell.eduresearchgate.net
This technique is invaluable for studying the mechanism by which additives like this compound influence electrodeposition. nsf.gov By performing voltammetry at different rotation rates, one can determine whether the reaction rate is limited by mass transport or by the kinetics of electron transfer at the surface. The resulting current can be analyzed using the Levich equation, which relates the limiting current to the rotation rate and the diffusion coefficient of the electroactive species. cornell.edu Deviations from the Levich behavior, often analyzed with Koutecky-Levich plots, can quantify the kinetic parameters of the reaction and elucidate the inhibitory or catalytic role of the adsorbed additive layer. researchgate.net
Chromatographic and Other Separation Techniques for Purity and Metabolite Analysis
The accurate determination of purity and the comprehensive analysis of metabolites are critical for understanding the biological and chemical characteristics of this compound. Due to its polar nature, specialized chromatographic techniques are essential for its separation and quantification in various matrices. High-performance liquid chromatography (HPLC) is a primary method for purity assessment, while hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for metabolite profiling. chemimpex.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for verifying the purity of this compound, with commercial standards often certified at ≥99% purity by this method. chemimpex.com The separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns.
For a polar and ionic compound like this compound, HILIC is often preferred as it provides better retention than traditional RPLC. nih.gov RPLC can also be employed, often with the use of ion-pairing agents in the mobile phase to improve the retention and peak shape of the highly polar analyte. The choice of detector is crucial; a UV detector can be used if the molecule possesses a suitable chromophore, but for compounds lacking a strong UV absorbance, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be more appropriate.
Table 1: Illustrative HPLC Parameters for Purity Analysis of Polar Compounds
| Parameter | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Stationary Phase | C18, C8 | Amide, Amino, Cyano, Silica |
| Mobile Phase | Water/Acetonitrile or Methanol (B129727) gradient with acid (e.g., 0.1% Formic Acid) | Acetonitrile/Water gradient with buffer (e.g., Ammonium Acetate) |
| Separation Principle | Partitioning based on hydrophobicity | Partitioning into a water-enriched layer on the stationary phase |
| Typical Analytes | Non-polar to moderately polar | Highly polar, hydrophilic compounds |
| Peak Shape | May require ion-pairing agents for highly polar analytes | Generally good for polar analytes |
This table presents typical starting conditions for method development for the analysis of polar compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
LC-MS is the premier analytical tool for identifying and quantifying metabolites of this compound in complex biological samples such as plasma, urine, or cell extracts. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Sample Preparation: Before analysis, biological samples require processing to remove proteins and other interfering substances. Common methods include protein precipitation with organic solvents (e.g., methanol or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com
Chromatographic Separation: The choice of chromatographic mode is critical for retaining and separating the parent compound and its expected polar metabolites.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar metabolites that are poorly retained on traditional reversed-phase columns. nih.gov It uses a high organic content mobile phase, which can also enhance ESI-MS sensitivity.
Reversed-Phase Liquid Chromatography (RPLC): While less ideal for highly polar compounds, RPLC can be used, especially when analyzing a broader range of metabolites with varying polarities. nih.gov
A dual-separation approach, utilizing both RPLC and HILIC, can provide the most comprehensive coverage of the metabolome, capturing both lipid-soluble and water-soluble metabolites. nih.gov
Mass Spectrometric Detection and Identification: High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, yielding structural information for definitive identification. universiteitleiden.nl By comparing samples from treated and control groups, unique signals corresponding to metabolites can be identified and their structures elucidated. nih.gov
Table 2: Potential Metabolites of this compound and Chromatographic Suitability
| Potential Metabolite | Chemical Transformation | Expected Polarity | Suitable LC Technique |
|---|---|---|---|
| 3-(Guanidino)-1-propanesulfonic acid | Oxidation of the thioether | High | HILIC |
| 3-Mercapto-1-propanesulfonic acid | Hydrolysis of the amidino group | High | HILIC, RPLC (with ion-pairing) |
| N-acetylated conjugate | Acetylation | Moderate-High | HILIC, RPLC |
| Glucuronide conjugate | Glucuronidation | High | HILIC |
This table outlines hypothetical metabolic transformations and suggests appropriate chromatographic techniques for their analysis based on predicted changes in polarity.
The combination of optimized sample preparation, advanced chromatographic separation (often using both HILIC and RPLC), and high-resolution tandem mass spectrometry provides a robust framework for the comprehensive purity and metabolite analysis of this compound. nih.govnih.gov
Computational Chemistry and Structure Activity Relationship Sar Studies of 3 Amidinothio 1 Propanesulfonic Acid
Theoretical Investigations of Molecular Structure and Reactivity
Theoretical investigations into the molecular structure and reactivity of 3-(Amidinothio)-1-propanesulfonic acid employ computational methods to model and predict its chemical behavior. These studies are fundamental to understanding its electronic properties and how it interacts with biological targets.
Quantum chemical calculations are employed to determine the electronic properties of a molecule, which are crucial for its reactivity and interaction with other molecules. These calculations can provide information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
While specific quantum chemical calculation data for this compound is not extensively available in publicly accessible literature, the methodology would typically involve using software packages like Gaussian or Spartan. The calculations would likely be based on Density Functional Theory (DFT) or other ab initio methods to model the compound's electronic structure.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations can be used to model its interaction with specific biological targets, such as enzymes or receptors. These simulations provide a dynamic view of the binding process, revealing key interactions and conformational changes that are essential for the compound's biological activity. nih.gov
Detailed MD simulation studies specifically focusing on this compound are not widely reported. However, such a study would involve placing the compound in a simulated environment with its target protein and observing their interactions over a period of nanoseconds to microseconds. The results would help in understanding the stability of the compound-target complex and the specific amino acid residues involved in binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.gov
QSAR models can be developed to predict the biological activities (e.g., enzyme inhibition, receptor binding) or electrochemical properties of compounds like this compound. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
While specific QSAR models for this compound have not been detailed in the available literature, the development of such a model would involve:
Data Collection: Gathering a set of molecules structurally related to this compound with measured biological or electrochemical activity.
Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, electronic, steric) for each molecule.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.gov
Model Validation: Rigorously validating the model's predictive power. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |
| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule. |
| Topological | Connectivity indices, Wiener index | Describes the atomic arrangement and branching. |
| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |
A primary goal of QSAR studies is to identify the key structural features of a molecule that are responsible for its activity. nih.gov For this compound, a QSAR model could reveal which parts of the molecule are most important for its biological or electrochemical effects. For instance, the model might indicate that the presence of the sulfonic acid group is critical for activity, or that the length of the propane (B168953) chain influences potency. This information is invaluable for the rational design of new, improved analogues. nih.govnih.gov
Environmental Fate and Toxicological Research Mechanistic Focus of 3 Amidinothio 1 Propanesulfonic Acid
Pathways of Environmental Degradation and Persistence
Biodegradation and Abiotic Transformation Studies
No specific studies on the biodegradation or abiotic transformation of 3-(Amidinothio)-1-propanesulfonic acid were identified in the available literature. Consequently, data on its environmental persistence and the mechanisms of its breakdown in soil or aquatic environments are not available.
Aquatic Ecotoxicity Research: Mechanistic Insights into Environmental Impact
There is a lack of research on the aquatic ecotoxicity of this compound. Therefore, no mechanistic insights into its potential impact on aquatic organisms or the broader ecosystem can be provided at this time.
Research into Potential for By-product Formation and Impurity Impact
Identification of Synthetic Impurities and Their Biological Implications
No detailed studies outlining the specific synthetic impurities that may arise during the manufacturing of this compound, nor their potential biological implications, were found in the reviewed literature.
Mechanistic Studies of Impurity-Related Biological Effects
In the absence of identified impurities, no mechanistic studies on their biological effects have been conducted or published.
Future Research Directions and Current Challenges for 3 Amidinothio 1 Propanesulfonic Acid
Elucidating Underexplored Adsorption and Interaction Mechanisms
Future research is poised to delve deeper into the adsorption and interaction mechanisms of 3-(amidinothio)-1-propanesulfonic acid, areas that remain largely underexplored. A key focus will be on characterizing its behavior at various interfaces, which is crucial for optimizing its use in existing applications and discovering new ones. Understanding the compound's binding affinities, kinetics, and the nature of its interactions with different substrates will be paramount.
Adsorption studies are considered an effective method for understanding the removal of organic pollutants and purifying water due to their simplicity and low cost. researchgate.net The efficiency of adsorption can be influenced by factors such as the specific surface area and porous structure of the adsorbent material. researchgate.net A larger specific surface area generally provides more sites for adsorption, leading to higher capacity. researchgate.net The porous nature of an adsorbent can also impact efficiency; narrower micropores can enhance adsorption through a filling mechanism, while wider pores can facilitate faster diffusion and higher adsorption amounts. researchgate.net
The mechanisms of adsorption can be categorized as chemisorption, physisorption, or a combination of both. mdpi.com Techniques such as Attenuated Total Reflectance/Fourier-Transform Infrared Spectroscopy (ATR/FTIR) and Brunauer-Emmett-Teller (BET) analysis are instrumental in elucidating these mechanisms. mdpi.com For instance, kinetic models like the pseudo-second-order model can suggest chemisorption through electrostatic interactions as the primary mechanism. mdpi.com
Investigating the interactions of this compound with biological macromolecules is another critical research avenue. Multi-spectroscopic techniques, combined with computational modeling, can systematically explore these interactions. nih.gov Such studies can reveal whether the binding is driven by forces like hydrogen bonds and hydrophobic interactions. nih.gov Understanding these interactions is vital for assessing the compound's potential toxicological effects and environmental risks. nih.gov
Furthermore, exploring the synergistic and antagonistic interactions of this compound when combined with other molecules will be a significant area of future research. nih.gov The efficacy of such combinations can be concentration-dependent, with some ratios leading to additive effects while others result in synergistic or antagonistic outcomes. nih.gov
| Research Area | Key Focus | Techniques | Potential Outcomes |
| Adsorption Mechanisms | Characterizing binding affinities, kinetics, and surface interactions. | ATR/FTIR, BET analysis, Kinetic modeling. | Optimization of purification and separation processes. |
| Biological Interactions | Investigating interactions with macromolecules like DNA and proteins. | Multi-spectroscopic methods, Computational modeling. | Assessment of biocompatibility and potential therapeutic applications. |
| Combinatorial Effects | Studying synergistic and antagonistic effects with other compounds. | In vitro and in vivo combination studies. | Development of novel formulations with enhanced efficacy. |
Developing Novel Applications Beyond Current Scope
The unique chemical structure of this compound, featuring both a sulfonic acid group and an amidino group, opens the door to a wide range of potential applications that are yet to be fully explored. chemimpex.com Its inherent properties suggest its utility in diverse fields, from pharmaceuticals to materials science.
In the pharmaceutical realm, the sulfonic acid group is known to enhance the solubility and bioavailability of drug candidates. chemimpex.com This makes this compound a compound of interest for medicinal chemists in the synthesis of novel therapeutic agents. chemimpex.com Its ability to act as a potent buffer in biochemical assays is also well-established, helping to maintain stable pH levels crucial for enzyme activity and stability. chemimpex.com This buffering capacity could be leveraged in drug formulation to improve the stability of active pharmaceutical ingredients. chemimpex.com
Beyond its buffering capabilities, the compound's structure could be exploited in the design of enzyme inhibitors, potentially enhancing the therapeutic efficacy of treatments for various diseases. chemimpex.com The presence of the amidino group, a known pharmacophore, suggests potential interactions with biological targets such as proteases and kinases.
The compound's potential extends to the field of materials science. Its ability to stabilize proteins and enzymes could be valuable in the development of biosensors and biocatalysts, where maintaining protein integrity is essential for function. Furthermore, its surface-active properties could be investigated for applications in nanoparticle synthesis and stabilization, contributing to the growing field of nanomedicine.
| Potential Application Area | Rationale | Key Structural Feature(s) |
| Drug Formulation | Enhancing solubility and bioavailability of pharmaceuticals. chemimpex.com | Sulfonic acid group. chemimpex.com |
| Enzyme Inhibition | Designing targeted therapeutic agents. chemimpex.com | Amidinothio group. |
| Biochemical Research | Maintaining pH stability in biological experiments. chemimpex.com | Zwitterionic nature. |
| Protein Stabilization | Preserving the structure and function of proteins and enzymes. chemimpex.com | Combination of functional groups. |
Addressing Scalability and Cost-Effectiveness in Synthesis for Broad Research Use
A significant hurdle to the widespread research and application of this compound is the challenge of scalable and cost-effective synthesis. While the compound is available from various chemical suppliers, its use in large-scale applications or extensive research programs can be limited by production costs and manufacturing complexity. indiafinechemicals.com
Current synthetic routes may involve multiple steps, require expensive starting materials, or utilize reagents that are not amenable to large-scale production. The development of more efficient synthetic methodologies is crucial for making this compound more accessible to the broader scientific community. This could involve exploring novel catalytic systems, optimizing reaction conditions to improve yields and reduce waste, or identifying more economical starting materials.
Recent advancements in synthetic methodologies, such as the use of 3D-printed fluidic devices for nanoparticle synthesis, offer a glimpse into potential future directions. nih.gov Such technologies allow for the rapid, reproducible, and cost-effective production of complex chemical entities. nih.gov Adapting similar continuous flow or microreactor technologies for the synthesis of this compound could significantly reduce production costs and improve scalability.
Furthermore, a thorough cost-benefit analysis of different synthetic routes is necessary. This would involve not only considering the price of reagents and solvents but also factors such as energy consumption, waste disposal, and labor costs. The goal is to develop a green and sustainable synthesis process that minimizes environmental impact while maximizing economic feasibility.
| Challenge | Potential Solution | Desired Outcome |
| Complex Synthetic Routes | Development of novel, more direct synthetic methods. | Reduced number of steps, increased overall yield. |
| High Cost of Reagents | Identification of cheaper starting materials and catalysts. | Lowered production cost per gram. |
| Scalability Issues | Implementation of continuous flow or microreactor technologies. nih.gov | Consistent, high-throughput production. |
| Environmental Impact | Focus on green chemistry principles, minimizing waste. | Sustainable and environmentally friendly synthesis. |
Advanced Materials Integration and Bio-Nanotechnology Research
The integration of this compound into advanced materials and its application in bio-nanotechnology represent exciting frontiers for future research. Its unique properties make it a promising candidate for the surface modification of nanomaterials, potentially enhancing their biocompatibility, stability, and functionality.
In the realm of nanotechnology, surface chemistry plays a pivotal role in determining the behavior of nanoparticles in biological systems. The sulfonic acid moiety of this compound could be used to impart a negative charge to the surface of nanoparticles, improving their colloidal stability and preventing aggregation. The amidino group, on the other hand, could serve as a point of attachment for biomolecules such as antibodies or enzymes, enabling the development of targeted drug delivery systems and advanced diagnostic tools.
The development of efficient methods for introducing thiol groups into biologically active compounds is an area of active research, as these derivatives have significant potential in nanotechnology. mdpi.com Methodologies that allow for the straightforward synthesis of thiol-containing derivatives are crucial for advancing this field. mdpi.com
Furthermore, the integration of this compound into polymer matrices or hydrogels could lead to the creation of novel biomaterials with tailored properties. For instance, its incorporation into a hydrogel could enhance its water retention capacity and provide a favorable microenvironment for cell growth, making it suitable for tissue engineering applications.
The application of nanotechnology to traditional medicines is also a rapidly growing area. nih.gov The unique properties of nanomaterials can be leveraged to improve the delivery and efficacy of bioactive compounds. nih.gov this compound could play a role in this field by facilitating the formulation of stable and effective nano-based delivery systems for natural products.
| Research Direction | Potential Application | Key Feature Utilized |
| Nanoparticle Surface Modification | Targeted drug delivery, biosensors. | Sulfonic acid and amidino groups. |
| Biomaterial Development | Tissue engineering, controlled release systems. | Hydrophilic and reactive nature. |
| Bio-Nanotechnology Formulations | Enhanced delivery of therapeutic agents. | Stabilizing and functionalizing properties. |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 3-(Amidinothio)-1-propanesulfonic acid in laboratory settings?
- Methodological Answer : Due to its classification as a skin corrosion agent (Category 1B) and severe eye irritant (Category 1), researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing . Store the compound in a cool, dry place away from oxidizing agents, and ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare experimental spectra (e.g., H, C) with reference data. The InChI key (TVZRAEYQIKYCPH-UHFFFAOYSA-N) and molecular formula () can guide peak assignments .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular weight of 198.2638 g/mol.
- Elemental Analysis : Verify sulfur and nitrogen content to confirm stoichiometry .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate using silica gel to prevent hydrolysis of the amidinothio group. Regularly monitor for discoloration or precipitation, which may indicate degradation .
Advanced Research Questions
Q. How might this compound be applied in protein interaction studies?
- Methodological Answer : Structurally analogous zwitterionic detergents like CHAPS (used in for solubilizing membrane proteins) suggest potential utility. To test:
Solubility Assays : Titrate the compound (0.1–2% w/v) in protein lysis buffers and measure solubilization efficiency via Bradford assay .
Activity Preservation : Compare enzymatic activity of solubilized proteins (e.g., via kinetic assays) against controls using established detergents .
Note: Pilot studies are critical due to its unverified efficacy in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
